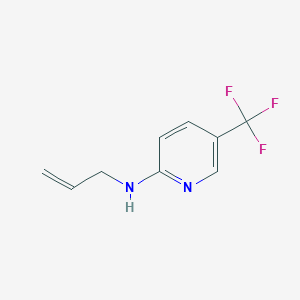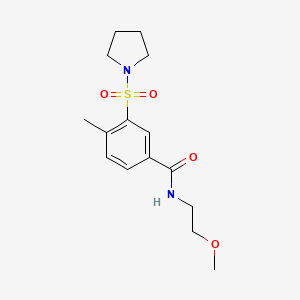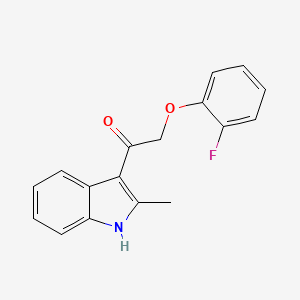
N-(3,4,5-trimethoxyphenyl)propanamide
Vue d'ensemble
Description
N-(3,4,5-trimethoxyphenyl)propanamide, also known as TMA-6, is a chemical compound that belongs to the phenethylamine family. TMA-6 is a synthetic psychedelic drug that has gained popularity in the scientific community due to its potential therapeutic applications. The compound is known to induce profound changes in consciousness and has been studied for its potential use in treating mental health conditions such as depression, anxiety, and addiction.
Applications De Recherche Scientifique
Antitumor Activity
N-(3,4,5-trimethoxyphenyl)propanamide derivatives have shown promise in cancer research. For instance, compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide have exhibited significant broad-spectrum antitumor activity, with mean GI50 values demonstrating potent efficacy against various cancer cell lines (Al-Suwaidan et al., 2016). Similarly, another study synthesized a series of related compounds that showed extensive antitumor efficiency against numerous cell lines belonging to different tumor subpanels (Mohamed et al., 2016).
Molecular Docking Studies
Molecular docking studies are an integral part of understanding how these compounds interact at the molecular level. For example, compounds were docked into the ATP binding site of EGFR-TK, showing a similar binding mode to erlotinib, indicating potential as B-RAF kinase inhibitors for melanoma cell lines (El-Azab et al., 2017).
Environmental Impact
Studies have also examined the environmental impact of related compounds. For instance, the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system were studied, highlighting the ecological considerations of such compounds (Perera et al., 1999).
Herbicidal Activity
The herbicidal activity of related compounds has been a focus of research as well. For instance, the herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was explored, demonstrating the agricultural applications of these chemicals (Liu et al., 2008).
Antinarcotic Agents
N-(3,4,5-trimethoxyphenyl)propanamide derivatives have also been evaluated as potential antinarcotic agents. A study involving the synthesis and biological evaluation of such compounds showed strong inhibitory effects on morphine withdrawal syndrome in mice (Jung et al., 2009).
Anticonvulsant Studies
Exploring further medical applications, compounds like N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, which are structurally related to N-(3,4,5-trimethoxyphenyl)propanamide, were synthesized and tested for anticonvulsant activity, showing potential as treatments for epilepsy (Önkol et al., 2004).
Cholinesterase Inhibitory Activity
In the realm of neurodegenerative diseases, 3,4,5-trimethoxycinnamates, related to N-(3,4,5-trimethoxyphenyl)propanamide, have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, important in the context of Alzheimer’s disease (Kos et al., 2021).
Photocatalytic Degradation
The photocatalysed degradation of anilides, including compounds like N-(3,4-dichlorophenyl)propanamide, has been examined, highlighting the importance of understanding the environmental fate of such chemicals (Sturini et al., 1997).
Propriétés
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUALVRRHODOLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4238441.png)

![N-[4-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4238446.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![3-{[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4238452.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4238458.png)
![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)


![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)